molecular formula C12H11N3O2 B14005104 2-Quinolin-4-ylpropanediamide CAS No. 10147-04-3

2-Quinolin-4-ylpropanediamide

Katalognummer: B14005104
CAS-Nummer: 10147-04-3
Molekulargewicht: 229.23 g/mol
InChI-Schlüssel: SLILCKWNUBMXTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Quinolin-4-ylpropanediamide is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoline ring system attached to a propanediamide moiety, which imparts unique chemical and biological properties to the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Quinolin-4-ylpropanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, hydrogen gas, and other hydrogenation catalysts.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides), and acylating agents (e.g., acyl chlorides).

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Wirkmechanismus

The mechanism of action of 2-Quinolin-4-ylpropanediamide involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, inhibiting the replication of microorganisms and cancer cells . Additionally, the compound can inhibit enzymes involved in inflammatory pathways, reducing inflammation and associated symptoms . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Quinolin-4-ylpropanediamide is unique due to the presence of the propanediamide group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s solubility, stability, and ability to interact with specific biological targets, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

10147-04-3

Molekularformel

C12H11N3O2

Molekulargewicht

229.23 g/mol

IUPAC-Name

2-quinolin-4-ylpropanediamide

InChI

InChI=1S/C12H11N3O2/c13-11(16)10(12(14)17)8-5-6-15-9-4-2-1-3-7(8)9/h1-6,10H,(H2,13,16)(H2,14,17)

InChI-Schlüssel

SLILCKWNUBMXTN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(C(=O)N)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.